Pyrrolidin-2-one vs. Pyrrolidine Analog: Density, Boiling Point, and Molecular Weight Differentiation
1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one differs measurably from its reduced pyrrolidine analog (1-(4-bromo-2-tert-butylphenyl)pyrrolidine, CAS 850012-53-2) in key physical properties affecting handling and purification. The target compound contains a carbonyl group at C2 of the pyrrolidine ring, increasing molecular weight by ~14 Da and altering intermolecular interactions relative to the fully saturated analog .
| Evidence Dimension | Physical property comparison: Molecular weight, density, boiling point |
|---|---|
| Target Compound Data | MW: 296.2 g/mol; Density: 1.326±0.06 g/cm³ (predicted); Boiling point: 424.9±38.0°C (predicted) |
| Comparator Or Baseline | 1-(4-Bromo-2-tert-butylphenyl)pyrrolidine (CAS 850012-53-2): MW 282.22 g/mol; Density: 1.244±0.06 g/cm³; Boiling point: 340.1±35.0°C at 760 mmHg |
| Quantified Difference | ΔMW = +13.98 g/mol; ΔDensity ≈ +0.082 g/cm³; ΔBoiling point ≈ +84.8°C |
| Conditions | Predicted/calculated physical property data compiled from vendor technical datasheets; experimental context not provided |
Why This Matters
The higher density and substantially higher boiling point of the pyrrolidin-2-one relative to its pyrrolidine analog inform solvent selection during chromatographic purification and thermal stability considerations during downstream synthetic processing.
